KM91104

概要

説明

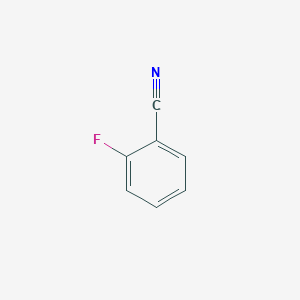

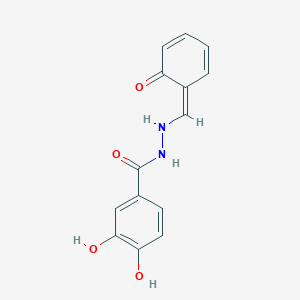

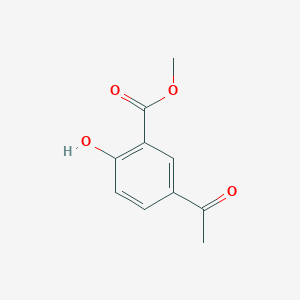

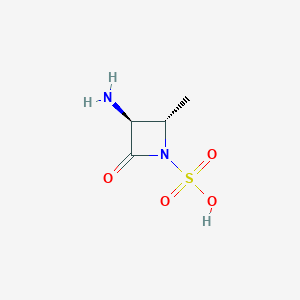

KM91104は、V-ATPaseの細胞透過性阻害剤であり、特にV-ATPaseサブユニットA3とサブユニットB2の相互作用を標的とする。 分子式はC₁₄H₁₂N₂O₄で、分子量は272.26 g/mol 。この化合物は、主に科学研究に使用されており、様々な生物学的および化学的用途において大きな可能性を示している。

準備方法

合成経路と反応条件

KM91104の合成には、コア構造の調製から始まり、官能基の修飾に至るまで、いくつかのステップが関わる。正確な合成経路と反応条件は、機密情報であり、公に詳細に開示されていない。 ただし、この化合物は、縮合反応や精製プロセスなどの標準的な有機化学技術を用いて合成されていることが知られている .

工業生産方法

This compoundは、高純度と高収率を確保するために、最適化された合成経路を用いて工業規模で生産されている。生産プロセスには、化合物の完全性と有効性を維持するための厳格な品質管理措置が含まれる。 この化合物は通常、安定性を確保するために、粉末形で-20℃、溶媒形で-80℃に保存される .

化学反応の分析

反応の種類

KM91104は、次のような様々な化学反応を受ける。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化生成物を生成することができる。

還元: 還元反応は、this compoundに存在する官能基を修飾することができる。

一般的な試薬と条件

This compoundに関わる反応で用いられる一般的な試薬には、次のようなものがある。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など

主要な生成物

これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なる。 例えば、酸化反応では様々な酸化誘導体が生成される可能性があり、置換反応では様々な置換化合物が生成される可能性がある .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用がある。

化学: V-ATPaseの阻害とその様々な化学プロセスへの影響を研究するためのツールとして用いられる。

生物学: イオン輸送やpH調節など、細胞プロセスにおけるV-ATPaseの役割を理解するための研究に使用される。

医学: 骨粗鬆症や癌など、V-ATPaseの機能不全に関連する疾患における潜在的な治療的用途が調査されている。

科学的研究の応用

KM91104 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of V-ATPase and its effects on various chemical processes.

Biology: Employed in research to understand the role of V-ATPase in cellular processes, including ion transport and pH regulation.

Medicine: Investigated for its potential therapeutic applications in diseases related to V-ATPase dysfunction, such as osteoporosis and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting V-ATPase

作用機序

KM91104は、細胞膜を横切るプロトン輸送を担うV-ATPase酵素を特異的に阻害することによって効果を発揮する。この化合物は、V-ATPaseのA3とB2サブユニット間の相互作用を標的とすることで、プロトン輸送を阻害し、その後の細胞効果を引き起こす。 この阻害は、pH調節、イオン輸送、代謝活性など、様々な細胞プロセスに影響を与える .

類似化合物との比較

類似化合物

KM91104は、次のような他のV-ATPase阻害剤と比較される。

バフィロマイシン: 別のよく知られたV-ATPase阻害剤であり、異なる作用機序を持つ。

コンカナマイシンA: 酵素のサブユニットに結合することによってV-ATPaseを阻害するマクロライド系抗生物質.

独自性

This compoundは、V-ATPaseのA3-B2サブユニット相互作用を特異的に標的とすることで、バフィロマイシンやコンカナマイシンAなどの他の阻害剤とは異なる。 この特異性は、V-ATPase活性のより精密な調節を可能にし、潜在的にオフターゲット効果を減らすことができる .

特性

IUPAC Name |

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVYHPUGEQGQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304481-60-5 | |

| Record name | 304481-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)](/img/structure/B118709.png)